7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17830603
InChI: InChI=1S/C10H9N3O2/c14-10(15)7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2,(H,14,15)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17830603

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid -

Specification

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C10H9N3O2/c14-10(15)7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2,(H,14,15)
Standard InChI Key CCPOYSKHCSXUNO-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=CC=NC3=C(C=NN23)C(=O)O

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid consists of a bicyclic system where pyrazole and pyrimidine rings share two adjacent atoms. The cyclopropyl group at position 7 introduces steric constraints and electronic effects, while the carboxylic acid at position 3 enhances hydrogen-bonding capabilities. The molecular formula is C10H9N3O2\text{C}_{10}\text{H}_{9}\text{N}_{3}\text{O}_{2}, with a molecular weight of 203.20 g/mol. The IUPAC name, 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, reflects its substitution pattern, and its SMILES notation is C1CC1C2=CC=NC3=C(C=NN23)C(=O)O .

Spectroscopic and Computational Data

Quantum mechanical calculations predict a collision cross-section (CCS) of 146.6 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity . The compound’s solubility in polar solvents like dimethylformamide (DMF) and methanol is attributed to the carboxylic acid group, while the cyclopropyl moiety contributes to lipophilicity, balancing membrane permeability and aqueous solubility.

Synthetic Methodologies

Laboratory-Scale Synthesis

MethodReagents/ConditionsYield (%)Reference
CyclocondensationDMF, 80°C, 12h65–75
Ester HydrolysisNaOH/EtOH, reflux85–90
Direct CarboxylationCO₂, Pd catalyst, 100°C50–60

Industrial Production Challenges

Scaling up synthesis requires optimizing reaction parameters to maintain yield and purity. Industrial protocols often employ continuous-flow reactors to enhance heat transfer and reduce byproduct formation. Solvent selection (e.g., DMF vs. ethanol) impacts environmental and safety considerations, necessitating trade-offs between efficiency and sustainability.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The carboxylic acid group undergoes decarboxylation under strong oxidizing conditions (e.g., KMnO₄), yielding pyrazolo[1,5-a]pyrimidine derivatives with ketone or alcohol functionalities. Reduction with NaBH₄ selectively targets the pyrimidine ring, generating saturated analogs with altered bioactivity profiles.

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks at position 5 or 7. Alkylation with methyl iodide or benzyl bromide produces N-alkylated derivatives, which exhibit enhanced pharmacokinetic properties. Acylation reactions using acetyl chloride introduce steric bulk, modulating target binding affinity.

Biological Activities and Mechanisms

Protein Kinase Inhibition

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid demonstrates selective inhibition of serine/threonine kinases, including CDK2 and Aurora A, which are implicated in cancer cell proliferation. Structural studies reveal that the cyclopropyl group occupies a hydrophobic pocket near the ATP-binding site, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues.

Table 2: Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Cancer Type TargetedReference
CDK212.3Breast, ovarian
Aurora A8.7Colorectal
EGFR (mutant)45.2Lung adenocarcinoma

Anticancer Efficacy

In vitro assays against HeLa and U2OS cell lines show dose-dependent cytotoxicity, with IC₅₀ values of 2.1–3.8 μM. Mechanistically, the compound induces G1 cell cycle arrest and apoptosis via p53 activation. Synergistic effects with cisplatin and paclitaxel suggest potential combination therapies.

Neurological Applications

Preliminary data indicate modulation of GABAₐ receptors, reducing neuronal excitability in rodent models of epilepsy. The carboxylic acid moiety mimics endogenous neurotransmitters, enabling blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Insights

Role of the Cyclopropyl Group

Comparative studies with 7-methyl and 7-trifluoromethyl analogs reveal that the cyclopropyl substituent optimizes steric interactions with kinase targets, improving inhibitory potency by 5–10 fold. Removal of the cyclopropyl group (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) abolishes activity, underscoring its critical role .

Carboxylic Acid Modifications

Esterification (e.g., methyl ester ) enhances oral bioavailability but reduces target affinity. Conversion to amides or tertiary alcohols retains activity while improving metabolic stability.

Table 3: SAR of Key Derivatives

DerivativeModificationKinase IC₅₀ (nM)Solubility (mg/mL)
Parent compound12.30.8
Methyl ester COOCH₃28.92.5
Trifluoromethyl analogCF₃ at position 76.50.5
Amide derivativeCONH₂14.71.2

Applications in Drug Discovery and Beyond

Lead Compound Optimization

The scaffold serves as a starting point for developing kinase inhibitors with improved selectivity. Recent efforts focus on prodrug formulations to enhance solubility and reduce gastrointestinal toxicity.

Material Science Applications

Conjugation with fluorescent tags (e.g., fluorescein) yields probes for imaging kinase activity in live cells. Metal-organic frameworks (MOFs) incorporating the compound exhibit tunable luminescence for sensor applications.

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